Leontalbinine N-oxide is a naturally occurring alkaloid primarily derived from the seeds of the plant Sophora flavescens. This compound is characterized by its molecular formula and a molar mass of approximately 262.35 g/mol. It belongs to a class of compounds known as lupin alkaloids, which are recognized for their complex structures and diverse biological activities. The structure of Leontalbinine N-oxide features a unique arrangement of nitrogen and oxygen atoms, contributing to its reactivity and potential therapeutic applications .
Research indicates that Leontalbinine N-oxide exhibits significant biological activity, particularly in pharmacology. Studies have shown that it possesses antitumor properties, potentially through mechanisms that involve modulation of cell signaling pathways and apoptosis induction in cancer cells . Furthermore, it has been investigated for its effects on various signaling pathways, suggesting a role in broader therapeutic contexts .
The synthesis of Leontalbinine N-oxide can be achieved through several methods:
Leontalbinine N-oxide has several potential applications:
Studies on the interactions of Leontalbinine N-oxide with other biomolecules have revealed important insights into its mechanism of action. For instance, it has been shown to interact with cellular receptors and enzymes, influencing various metabolic pathways. These interactions are critical for understanding how Leontalbinine N-oxide exerts its biological effects and can inform the development of targeted therapies .
Leontalbinine N-oxide shares structural and functional similarities with several other compounds within the class of lupin alkaloids. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Characteristics | Unique Aspects |
|---|---|---|---|
| Matrine | Antiparasitic properties | Precursor to Leontalbinine N-oxide | |
| Sophoridine | Anticancer activity | Exhibits different pharmacological profiles | |
| Oxymatrine | Antiviral effects | More potent against specific viral strains |
Leontalbinine N-oxide is unique due to its specific formation pathway from matrine derivatives, as well as its distinct biological activities that set it apart from other similar alkaloids .
Leontalbinine N-oxide was first isolated in 1993 from the seeds of Sophora flavescens var. angustifolia, a plant traditionally used in East Asian medicine. The compound’s discovery emerged from studies investigating the biomimetic transformation of (+)-matrine N-oxide, a major alkaloid in Sophora species. Researchers Toshikazu Sekine and colleagues demonstrated that heating (+)-matrine N-oxide with ferrous reagents (e.g., FeSO₄ or Fe(COOH)₂) in methanol-water generated (-)-leontalbinine and its N-oxide derivative. This reaction highlighted the compound’s origin as a minor metabolite in Sophora biosynthesis pathways.
Leontalbinine N-oxide belongs to the lupin alkaloid family, a subclass of quinolizidine alkaloids characterized by fused tetracyclic or bicyclic nitrogen-containing structures. Specifically, it is classified under the matrine-type alkaloids, which feature a bridged tetracyclic quinolizidine scaffold. Unlike simpler lupin alkaloids like lupinine or sparteine, matrine derivatives such as leontalbinine N-oxide incorporate additional oxygenated functional groups, including N-oxides.
The systematic IUPAC name for leontalbinine N-oxide is (9S,17S)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadec-1-en-6-one, reflecting its complex tetracyclic framework and N-oxide moiety. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 147659-05-0 |
| Molecular Formula | C₁₅H₂₂N₂O₂ |
| Molecular Weight | 262.35 g/mol |
| Stereochemistry | 9S,17S configuration |
| Structural Features | Tetracyclic quinolizidine with N-oxide group at position 13 |
The compound’s structure was confirmed via comparative spectral analysis with synthetic standards and X-ray crystallography.
Leontalbinine N-oxide is notable for two reasons:
Leontalbinine N-oxide possesses the molecular formula C₁₅H₂₂N₂O₂ with a molecular weight of 262.35 grams per mole [1] [2] [3]. This quinolizidine alkaloid derivative contains fifteen carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, and two oxygen atoms, distinguishing it from its parent compound leontalbinine which lacks the additional oxygen atom [1]. The compound is assigned Chemical Abstracts Service registry number 147659-05-0 and is systematically named as (9S,17S)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.0²⁻⁷.0¹³⁻¹⁷]heptadec-1-en-6-one according to International Union of Pure and Applied Chemistry nomenclature [1] [2].
Table 1: Basic Physicochemical Properties of Leontalbinine N-oxide
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₂N₂O₂ | PubChem, KNApSAcK |
| Molecular Weight (g/mol) | 262.35 | PubChem, Multiple sources |
| CAS Number | 147659-05-0 | Multiple sources |
| IUPAC Name | (9S,17S)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.0²⁻⁷.0¹³⁻¹⁷]heptadec-1-en-6-one | PubChem, VulcanChem |
| InChI Key | RARGGZIJTFLNNX-GXOJGJIOSA-N | KNApSAcK, Bio-fount |
| Physical Appearance | Solid powder | Bio-fount, VulcanChem |
| Solubility | Soluble in DMSO | VulcanChem |
| Storage Conditions | Dry, dark at 0-4°C (short term) or -20°C (long term) | Bio-fount, VulcanChem |
The compound exhibits characteristics typical of lupin alkaloids, specifically belonging to the matridine-type quinolizidine alkaloids found in Sophora flavescens [3] [21]. The molecular weight increase of 16 atomic mass units compared to leontalbinine reflects the addition of a single oxygen atom through nitrogen oxidation [1] [21].
Leontalbinine N-oxide exhibits defined stereochemical features with specific configurations at the 9S and 17S positions as indicated in its systematic name [1] [2]. The stereochemistry of nitrogen-containing heterocycles such as leontalbinine N-oxide involves complex conformational equilibria that are significantly influenced by the presence of the N-oxide functional group [9] [10].
The conformational behavior of N-oxide compounds differs substantially from their parent amines due to the altered electronic distribution and increased steric requirements of the oxidized nitrogen center [9] [17]. In related quinolizidine N-oxides, conformational analysis has revealed that the N-oxide moiety can induce significant changes in the preferred conformations of the tetracyclic framework [10] [35]. Studies on similar sparteine N-oxides have demonstrated that N-oxidation can cause conformational shifts from boat-chair to all-chair arrangements in the quinolizidine rings [35].
The conformational preferences of leontalbinine N-oxide are expected to be governed by several factors including the tetracyclic constraints, the electronic effects of the N-oxide group, and intramolecular hydrogen bonding interactions [9] [10]. The presence of the carbonyl group at position 6 in conjunction with the N-oxide functionality creates a unique electronic environment that influences the overall molecular geometry [21] [35].
Theoretical conformational analysis using density functional theory methods has proven valuable for understanding the three-dimensional structure of N-oxide containing alkaloids [10] [15]. Such computational approaches reveal that N-oxides typically exhibit restricted rotation around the nitrogen-oxygen bond and altered dihedral angles compared to their parent compounds [9] [15].
The N-oxide functional group in leontalbinine N-oxide represents a highly distinctive structural feature characterized by a coordinate covalent N⁺-O⁻ bond [17] [18] [19]. This dative bond exhibits a bond order significantly higher than unity, typically ranging from 1.1 to 1.3, with important contributions from oxygen-to-nitrogen back-donation [17] [18]. The bond length of the N-O connection in N-oxide groups generally measures between 1.34 and 1.40 Ångströms, which is shorter than conventional N-O single bonds [19] [27].
Table 2: N-oxide Functional Group Characteristics
| Property | Value | Characteristics |
|---|---|---|
| Bond Type | N⁺-O⁻ coordinate covalent bond | Dative bond with back-donation |
| Bond Order | >1.0 (typically 1.1-1.3) | Single bond with π-character |
| Bond Length (Å) | 1.34-1.40 | Shorter than typical N-O single bond |
| Dipole Moment (D) | 4.0-5.0 | Higher than most polar bonds |
| Basicity (pKa) | Weak base (~4.5) | Much weaker than parent amine |
| Lewis Basicity | Strong Lewis base | Strong electron pair donor |
| Electronic Character | Highly polar zwitterionic | Large permanent dipole |
The N-oxide functionality exhibits exceptional polarity with dipole moments ranging from 4.0 to 5.0 Debye units, significantly exceeding those of other polar bonds such as phosphorus-oxygen or sulfur-oxygen connections [17] [18]. This high polarity stems from the formal charge separation inherent in the N⁺-O⁻ arrangement [19] [27]. The basicity of N-oxide groups is markedly reduced compared to the parent tertiary amines, with typical pKa values around 4.5, representing a decrease of several orders of magnitude in basic strength [17] [24].
The electronic structure of the N-oxide group involves complex orbital interactions including lone pair to σ* hyperconjugation and π-type back-donation when aromatic systems are present [19] [27]. The oxygen atom retains significant electron density despite the formal negative charge, making N-oxides effective Lewis bases and hydrogen bond acceptors [17] [19]. This Lewis basicity enables N-oxides to coordinate with metal centers and participate in various intermolecular interactions [16] [19].
Spectroscopic identification of N-oxide groups relies on characteristic infrared stretching frequencies and nuclear magnetic resonance chemical shifts [17] [30]. The N-O stretch typically appears in the 1200-1300 cm⁻¹ region of infrared spectra, while ¹³C nuclear magnetic resonance spectroscopy reveals distinctive downfield shifts for carbon atoms α to the N-oxide center [30] [35].
Leontalbinine N-oxide possesses a complex tetracyclic framework characteristic of the matridine-type quinolizidine alkaloids [1] [22] [26]. The structural architecture consists of four fused rings arranged in a specific spatial configuration that defines the molecule's three-dimensional shape and biological properties [22] [25]. This tetracyclic system is formally designated as a 7-aza-13-azoniatetracyclo[7.7.1.0²⁻⁷.0¹³⁻¹⁷]heptadec-1-en-6-one framework [1] [2].
The tetracyclic arrangement in leontalbinine N-oxide represents a sophisticated molecular architecture where two quinolizidine units are fused together through bridging carbon atoms [14] [22]. This structural motif is characteristic of the Sophora alkaloid family and provides the rigid framework necessary for the molecule's biological activity [22] [26]. The presence of the N-oxide functionality at position 13 introduces additional complexity to the electronic distribution throughout the tetracyclic system [1] [21].
Ring fusion patterns in the tetracyclic framework follow specific stereochemical rules that dictate the overall molecular conformation [25] [28]. The bridgehead positions exhibit defined stereochemistry that cannot be easily altered due to the rigid nature of the fused ring system [22] [25]. This structural rigidity contrasts sharply with more flexible alkaloid frameworks and contributes to the specific pharmacological properties associated with matridine-type compounds [22] [29].
The carbonyl group at position 6 represents an integral component of the tetracyclic architecture, participating in the conjugated system and influencing the electronic properties of the entire framework [1] [21]. The positioning of this functional group relative to the N-oxide moiety creates a unique electronic environment that distinguishes leontalbinine N-oxide from other quinolizidine alkaloids [21] [22].
Comparison with related tetracyclic alkaloids reveals that the specific arrangement of nitrogen atoms and the degree of unsaturation significantly impact the overall molecular properties [26] [29]. The tetracyclic framework of leontalbinine N-oxide represents an evolutionarily optimized structure that balances molecular stability with functional reactivity [22] [29].
X-ray crystallographic analysis represents the definitive method for determining the precise three-dimensional structure of leontalbinine N-oxide, though published crystallographic data for this specific compound remains limited in the available literature [12] [32]. Crystallographic studies of related N-oxide compounds have provided valuable insights into the structural characteristics that can be extrapolated to leontalbinine N-oxide [16] [32] [34].
X-ray diffraction analysis of quinolizidine N-oxides reveals characteristic bond lengths and angles that distinguish these compounds from their parent amines [12] [32]. The N-O bond distance in crystalline N-oxides typically measures between 1.34 and 1.40 Ångströms, confirming the partial double-bond character predicted by theoretical calculations [16] [27]. Crystal structures also reveal the preferred conformations adopted by the tetracyclic framework in the solid state [12] [32].
Hydrogen bonding patterns observed in N-oxide crystal structures reveal the strong Lewis basic character of the oxygen atom [16] [34]. The N-oxide oxygen consistently acts as a hydrogen bond acceptor, forming networks of intermolecular interactions that stabilize the crystal lattice [34]. These hydrogen bonding capabilities significantly influence the solid-state packing arrangements and physical properties of N-oxide compounds [16] [34].
Crystal structure determination also provides essential information about the stereochemical features of leontalbinine N-oxide, including the absolute configuration at stereogenic centers and the preferred conformations of the tetracyclic rings [12] [32]. Such crystallographic data would be invaluable for confirming the proposed stereochemical assignments and understanding the relationship between molecular structure and biological activity [32] [34].
Leontalbinine N-oxide belongs to an extended family of quinolizidine alkaloids isolated from Sophora flavescens, each exhibiting distinctive structural modifications that influence their chemical and biological properties [21] [22] [26]. Comparative analysis with related alkaloids reveals the structural relationships and evolutionary pathways within this important alkaloid class [21] [26] [29].
Table 3: Comparative Analysis of Related Quinolizidine Alkaloids
| Alkaloid | Molecular Formula | Molecular Weight | Structural Type | Key Differences |
|---|---|---|---|---|
| Leontalbinine N-oxide | C₁₅H₂₂N₂O₂ | 262.35 | Tetracyclic quinolizidine N-oxide | N-oxide functionality |
| Matrine | C₁₅H₂₄N₂O | 248.36 | Tetracyclic quinolizidine | Saturated framework |
| Matrine N-oxide (Oxymatrine) | C₁₅H₂₄N₂O₂ | 264.36 | Tetracyclic quinolizidine N-oxide | Saturated with N-oxide |
| Sophocarpine | C₁₅H₂₂N₂O | 246.35 | Tetracyclic quinolizidine | Unsaturated framework |
| Sophoridine | C₁₅H₂₄N₂O | 248.36 | Tetracyclic quinolizidine | Different hydroxylation pattern |
| Leontalbinine | C₁₅H₂₂N₂O | 246.35 | Tetracyclic quinolizidine | Parent compound without N-oxide |
The parent compound leontalbinine differs from its N-oxide derivative solely by the absence of the additional oxygen atom, representing a molecular weight difference of 16 atomic mass units [1] [21]. This structural relationship demonstrates the biosynthetic conversion pathway where leontalbinine undergoes oxidation to form the N-oxide derivative [21]. Research by Sekine and colleagues established that leontalbinine N-oxide can be formed through biomimetic transformation from matrine N-oxide under specific conditions involving ferrous reagents [21].
Matrine represents the most abundant alkaloid in Sophora flavescens and serves as a biosynthetic precursor to several related compounds including leontalbinine N-oxide [21] [22]. The structural similarity between matrine and leontalbinine lies in their shared tetracyclic quinolizidine framework, with the primary difference being the presence of a double bond in the leontalbinine structure [21] [22]. This unsaturation pattern significantly influences the chemical reactivity and biological activity of these compounds [22] [29].
Oxymatrine, also known as matrine N-oxide, shares the N-oxide functionality with leontalbinine N-oxide but differs in the degree of saturation within the tetracyclic framework [21] [22]. Both compounds exhibit the characteristic properties of N-oxides, including reduced basicity and altered pharmacological profiles compared to their parent amines [17] [22]. The presence of the N-oxide group in both compounds suggests similar mechanisms of action and metabolic pathways [22] [29].
The comparative analysis reveals that quinolizidine alkaloids from Sophora flavescens can be classified into several structural subfamilies based on their oxidation state, degree of unsaturation, and functional group substitutions [26] [29]. Leontalbinine N-oxide represents a unique combination of unsaturation and N-oxidation that distinguishes it from other members of this alkaloid family [21] [26]. This structural uniqueness may contribute to specific biological activities that differ from those of the more abundant matrine-type alkaloids [22] [29].